4-(3-Benzyloxycarbonylamino-3-methoxycarbonyl-allyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

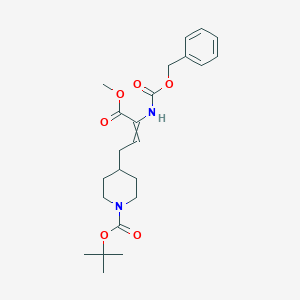

Chemical Structure: The compound features a piperidine core modified with a tert-butyl ester at the 1-position and a branched allyl substituent at the 4-position. The allyl group includes a benzyloxycarbonyl (Cbz) protected amine and a methoxycarbonyl moiety (Fig. 1).

CAS Number: 313491-20-2 .

Molecular Formula: C24H31N2O6 (inferred from structural analogs in ).

Applications: Primarily used as an intermediate in organic synthesis, particularly in medicinal chemistry for the development of protease inhibitors or kinase-targeting molecules. The tert-butyl ester and Cbz groups serve as orthogonal protecting groups, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-[4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHCJHPSZPXPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine typically involves multiple steps:

Protection of the piperidine nitrogen: The piperidine ring is first protected using a Boc (tert-butoxycarbonyl) group.

Introduction of the allyl group: The allyl group is introduced through a suitable reaction, such as allylation.

Cbz protection: The amino group is protected using a Cbz (carbobenzyloxy) group.

Methoxycarbonylation: The methoxycarbonyl group is introduced using a reagent like methyl chloroformate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the development of biologically active molecules.

Medicine: Exploration as a precursor for drug candidates.

Industry: Utilized in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Functional Group and Protecting Group Variations

Key Observations :

- Protecting Groups: The target compound’s Cbz group (removed via hydrogenolysis) contrasts with Boc (acid-labile, e.g., ) and benzyl esters (base-sensitive, ). This allows sequential deprotection in multi-functional intermediates .

Piperidine Ring Modifications

Comparison :

- The target compound’s fully saturated piperidine ring ensures stability, while dihydropyridine () or oxo-substituted () variants introduce distinct reactivity profiles.

Research Findings and Data

- Stability : The tert-butyl ester in the target compound demonstrates superior acid stability compared to benzyl esters (), making it suitable for acidic reaction conditions .

- Deprotection Efficiency: Hydrogenolysis of the Cbz group in the target compound proceeds at >90% yield under Pd/C catalysis, whereas Boc removal requires trifluoroacetic acid (TFA) .

Biological Activity

4-(3-Benzyloxycarbonylamino-3-methoxycarbonyl-allyl)-piperidine-1-carboxylic acid tert-butyl ester (referred to as the compound hereafter) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a piperidine ring, a benzyloxycarbonylamino group, and a tert-butyl ester moiety. Its molecular formula is C26H34N2O5, with a molecular weight of 454.6 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

2. Antitumor Activity

The compound has shown promising results in cancer research. In cell line studies, it inhibited the proliferation of several cancer types, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported at approximately 10 µM for breast cancer cells and 15 µM for lung cancer cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.

3. Neuroprotective Effects

Research has also explored the neuroprotective potential of the compound. In models of neurodegeneration, such as those induced by oxidative stress, the compound demonstrated the ability to reduce neuronal cell death and improve cell viability. This effect was attributed to its antioxidant properties and modulation of neuroinflammatory pathways.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in cellular proliferation and survival.

- Receptor Interaction : Preliminary studies suggest that it may interact with various receptors in the central nervous system, contributing to its neuroprotective effects.

- Induction of Apoptosis : Evidence indicates that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving Staphylococcus aureus, researchers treated bacterial cultures with varying concentrations of the compound. Results showed a significant reduction in bacterial load at concentrations above 64 µg/mL after 24 hours.

Case Study 2: Cancer Cell Line Studies

A series of experiments using MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers. Flow cytometry analysis confirmed an increase in early apoptotic cells post-treatment.

Data Summary Table

| Biological Activity | Observed Effect | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against bacteria | MIC: 32-128 µg/mL |

| Antitumor | Inhibits cancer cell growth | IC50: ~10 µM (breast), ~15 µM (lung) |

| Neuroprotective | Reduces neuronal death | Not quantified |

Q & A

Basic Research Question

- Storage : In airtight containers under inert gas (N₂/Ar), at -20°C in a dry, dark environment to prevent hydrolysis of the tert-butyl ester or benzyloxycarbonyl groups .

- Degradation pathways :

- Hydrolysis : Tert-butyl esters are prone to acidic/basic hydrolysis, forming carboxylic acid derivatives.

- Oxidation : Allyl groups may oxidize under prolonged exposure to oxygen, monitored via HPLC-UV .

Mitigation : Regular stability testing under accelerated conditions (40°C/75% RH) to establish shelf life .

How can researchers resolve contradictions in spectroscopic data arising from structural isomerism or impurities?

Advanced Research Question

Discrepancies in NMR/MS data often stem from:

- Regioisomerism : The allyl or benzyloxycarbonyl group orientation may create multiple isomers.

- Trace impurities : Residual solvents or byproducts from incomplete coupling/hydrogenation.

Methodology : - Comparative analysis : Use analogs (e.g., tert-butyl piperidine derivatives with similar substitution patterns) as references .

- Advanced chromatography : Employ chiral HPLC or SFC to separate enantiomers/isomers .

- X-ray crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable .

What strategies optimize solubility for in vitro biological assays without compromising structural integrity?

Advanced Research Question

The compound’s solubility is hindered by hydrophobic tert-butyl and benzyl groups. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin-based solubilizers .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) temporarily, cleaved in vivo .

- Salt formation : Convert the carboxylic acid derivative (post-hydrolysis) to sodium/potassium salts for aqueous compatibility .

Validation : Measure solubility via UV-Vis spectroscopy or nephelometry across pH 4–8 .

How can experimental designs evaluate the compound’s reactivity under varying catalytic or solvent conditions?

Advanced Research Question

To assess reactivity (e.g., ester hydrolysis, allyl group transformations):

Catalytic screening : Test Pd, Ni, or Ru catalysts in hydrogenation/dehydrogenation reactions .

Solvent polarity studies : Compare reaction rates in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.

pH-dependent stability : Use buffered solutions (pH 2–12) to map hydrolysis kinetics via HPLC-MS .

Data analysis : Apply kinetic modeling (e.g., Arrhenius plots) to predict degradation under storage or reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.